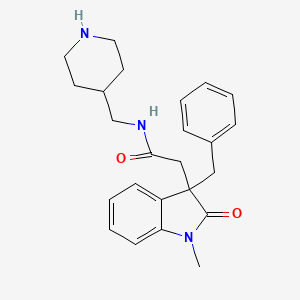![molecular formula C16H16ClNO3 B5337275 3-chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzamide](/img/structure/B5337275.png)
3-chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as CDMB and has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of CDMB is not well understood. However, it has been suggested that it may inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. It may also modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
CDMB has been shown to have a variety of biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, CDMB has been shown to have neuroprotective effects and can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CDMB in lab experiments is its potential as a therapeutic agent for various diseases. It can also be used as a tool to study the mechanisms of cancer cell growth and proliferation. However, one limitation is that the mechanism of action of CDMB is not well understood, which makes it difficult to interpret results.
Direcciones Futuras
There are several future directions for research on CDMB. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the mechanism of action of CDMB in more detail, which could lead to the development of more effective treatments. Additionally, further research is needed to determine the safety and toxicity of CDMB.
Métodos De Síntesis
CDMB can be synthesized using various methods. One of the most common methods involves the reaction of 3-chloro-5-methoxy-4-hydroxybenzoic acid with 2-methylbenzyl alcohol in the presence of a dehydrating agent. The resulting product is then converted to CDMB using a coupling agent. Another method involves the reaction of 3-chloro-5-methoxy-4-nitrobenzoic acid with 2-methylbenzyl alcohol in the presence of a reducing agent. The resulting product is then converted to CDMB using a coupling agent.
Aplicaciones Científicas De Investigación
CDMB has potential applications in scientific research. It has been shown to have antitumor activity and can inhibit the growth of various cancer cells. It has also been shown to have anti-inflammatory and analgesic effects. Additionally, CDMB has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-chloro-5-methoxy-4-[(2-methylphenyl)methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-10-5-3-4-6-11(10)9-21-15-13(17)7-12(16(18)19)8-14(15)20-2/h3-8H,9H2,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQUAHZPYGSUJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2Cl)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-{[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5337193.png)
![3-(4-nitrophenyl)-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5337198.png)
![7-(4-chlorophenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5337201.png)
![2-(3-chlorophenyl)-1-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-imidazole](/img/structure/B5337208.png)
![2-(3-chloro-4-methylphenyl)-4-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5337209.png)

![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-diazepan-5-one](/img/structure/B5337223.png)
![5-methyl-4-[(4-methyl-1-piperazinyl)sulfonyl]-3-isoxazolamine](/img/structure/B5337233.png)
![1-(2,3-dichlorophenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B5337238.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[(3-hydroxypropyl)(methyl)amino]methyl}piperidin-2-one](/img/structure/B5337252.png)
![4-[(4-fluorophenyl)amino]tetrahydro-3-thiopheneol 1,1-dioxide](/img/structure/B5337255.png)
![N-{3-[N-(5-chloro-2-methoxybenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide](/img/structure/B5337261.png)
![4-{3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B5337276.png)

